Pilaralisib

Übersicht

Beschreibung

Vorbereitungsmethoden

Pilaralisib is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent modifications to enhance its selectivity and potency. The synthetic route typically involves the following steps:

Formation of the Core Structure: The initial step involves the synthesis of the core structure, which includes the formation of key bonds and functional groups.

Functional Group Modifications:

Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity

Analyse Chemischer Reaktionen

Pilaralisib durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen unterliegen, die die Addition von Sauerstoff oder die Entfernung von Wasserstoffatomen beinhalten können.

Reduktion: Reduktionsreaktionen beinhalten die Aufnahme von Elektronen oder die Entfernung von Sauerstoffatomen.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren. .

Wissenschaftliche Forschungsanwendungen

Pilaralisib hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung zur Untersuchung des PI3K-Signalwegs und seiner Rolle in der zellulären Signalübertragung verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Zellproliferation, Überleben und Apoptose in verschiedenen Zelllinien.

Medizin: In klinischen Studien für die Behandlung von Krebsarten wie chronisch-lymphatischer Leukämie, Lymphomen, Brustkrebs und Glioblastom untersucht. .

Industrie: Wird bei der Entwicklung neuer therapeutischer Wirkstoffe eingesetzt, die auf den PI3K-Signalweg abzielen

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität der Phosphoinositid-3-Kinase (PI3K) selektiv hemmt. Der PI3K-Signalweg wird häufig in menschlichen Tumoren aktiviert und fördert das Tumorzellwachstum, das Überleben und die Resistenz gegen Chemotherapie und Strahlentherapie. Durch die Hemmung von PI3K unterbricht this compound diesen Signalweg, was zu einer verringerten Tumorzellproliferation und erhöhter Apoptose (programmierter Zelltod) führt. Die molekularen Zielstrukturen von this compound umfassen die katalytischen Untereinheiten von PI3K, die an der Phosphorylierung nachgeschalteter Signalmoleküle wie AKT und mTOR beteiligt sind .

Wirkmechanismus

Pilaralisib exerts its effects by selectively inhibiting the activity of phosphoinositide-3 kinase (PI3K). The PI3K pathway is frequently activated in human tumors, promoting tumor cell growth, survival, and resistance to chemotherapy and radiotherapy. By inhibiting PI3K, this compound disrupts this pathway, leading to reduced tumor cell proliferation and increased apoptosis (programmed cell death). The molecular targets of this compound include the catalytic subunits of PI3K, which are involved in the phosphorylation of downstream signaling molecules such as AKT and mTOR .

Vergleich Mit ähnlichen Verbindungen

Pilaralisib gehört zu einer Klasse von Verbindungen, die als PI3K-Hemmer bekannt sind. Zu ähnlichen Verbindungen gehören:

Alpelisib: Ein selektiver Hemmer der PI3K-Alpha-Isoform, zugelassen zur Behandlung von Brustkrebs.

Voxtalisib: Ein dualer Hemmer von PI3K und mTOR, der wegen seines Potenzials in verschiedenen Krebsarten untersucht wird.

Idelalisib: Ein selektiver Hemmer der PI3K-Delta-Isoform, der zur Behandlung von chronisch-lymphatischer Leukämie und follikulärem Lymphom eingesetzt wird .

This compound ist einzigartig in seiner Fähigkeit, mehrere Isoformen von PI3K (Alpha, Beta, Gamma und Delta) zu hemmen, was es zu einem vielseitigen und potenten Hemmer mit breitem therapeutischem Potenzial macht .

Biologische Aktivität

Pilaralisib (SAR245408, XL147) is a potent and selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has been investigated for its biological activity in various cancer types. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, safety profiles, and efficacy based on clinical trials and preclinical studies.

This compound targets the PI3K signaling pathway, which is crucial for regulating cellular processes such as growth, proliferation, and survival. PI3K consists of several isoforms, with p110α, p110β, p110γ, and p110δ being the primary targets in cancer therapy. Inhibition of these isoforms can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells.

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties depending on its formulation (capsule vs. tablet). Key pharmacokinetic parameters are summarized in the table below:

| Parameter | Capsule Formulation | Tablet Formulation |

|---|---|---|

| Maximum Tolerated Dose (MTD) | 600 mg QD | 400 mg QD |

| Area Under Curve (AUC) | Varies by dose | Higher at 400 mg than capsule |

| Time to Maximum Concentration (Tmax) | Not specified | Not specified |

| Elimination Half-Life | Not specified | Not specified |

Phase I Trials

- Monotherapy in Advanced Solid Tumors :

- Combination Therapy :

- Hematologic Malignancies :

Preclinical Studies

Preclinical investigations have shown that this compound effectively slows tumor growth or induces tumor shrinkage across various cancer models, including breast, lung, ovarian, and prostate cancers . It has also been noted to enhance the effects of other chemotherapeutic agents, indicating potential for combination therapies.

Case Studies

- Case Study 1 : A patient with advanced non-small cell lung cancer treated with this compound showed a partial response after treatment, highlighting its potential effectiveness in specific tumor types .

- Case Study 2 : In a cohort of CLL patients, significant reductions in plasma cytokines were observed following treatment with this compound, suggesting its role in modulating immune responses .

Eigenschaften

IUPAC Name |

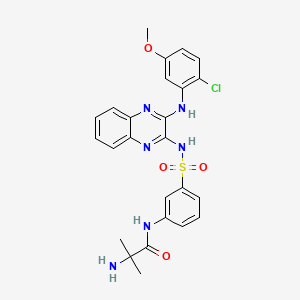

2-amino-N-[3-[[3-(2-chloro-5-methoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN6O4S/c1-25(2,27)24(33)28-15-7-6-8-17(13-15)37(34,35)32-23-22(29-19-9-4-5-10-20(19)30-23)31-21-14-16(36-3)11-12-18(21)26/h4-14H,27H2,1-3H3,(H,28,33)(H,29,31)(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINPEPAQOBZPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)OC)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025731 | |

| Record name | 2-Amino-N-(3-(N-(3-((2-chloro-5-methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Pilaralisib is an orally available small molecule that selectively inhibits the activity of phosphoinositide-3 kinase (PI3K). Activation of PI3K is a frequent event in human tumors, promoting tumor cell growth, survival, and resistance to chemotherapy and radiotherapy. Inactivation of PI3K has been shown to inhibit growth and induce apoptosis (programmed cell death) in tumor cells. | |

| Record name | Pilaralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11772 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

934526-89-3 | |

| Record name | Pilaralisib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934526-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pilaralisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934526893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pilaralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11772 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-N-(3-(N-(3-((2-chloro-5-methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 934526-89-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PILARALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ES45KTMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.